5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. Key structural features include:
- A methyl-substituted 1,2,4-oxadiazole group at position 5 of the pyrazolo-pyrazinone core, contributing to metabolic stability and intermolecular interactions .
- A 4-methylphenyl group at position 2, which may influence steric and electronic properties in receptor binding .
The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of pyrazole precursors with oxadiazole-containing intermediates, followed by functionalization via alkylation or acylation .
Propriétés
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-14-2-4-15(5-3-14)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-32-21)16-6-7-19-20(10-16)31-13-30-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHICQUGSXTEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
Substituent Impact on Bioactivity :
- The 1,3-benzodioxol-5-yl group (common in the target compound and derivatives) is associated with antimicrobial activity, likely due to its ability to disrupt microbial membranes or enzymes .
- Oxadiazole rings (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) influence metabolic stability. For instance, 1,2,4-oxadiazoles exhibit greater resistance to hydrolysis compared to 1,3,4-oxadiazoles .
Synthetic Routes :
- The target compound’s 1,2,4-oxadiazole moiety may be synthesized via cycloaddition of nitrile oxides with amidoximes, as seen in .
- In contrast, dihydropyrazole derivatives (e.g., ) are typically synthesized via hydrazine-mediated cyclization of chalcones .
Derivatives with hydroxymethyl groups (e.g., ) show higher polarity, which may improve aqueous solubility but reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
